molecular formula C19H19ClN2O2 B5531892 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine

1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine

Cat. No. B5531892
M. Wt: 342.8 g/mol
InChI Key: HNWNLSVFBOUJHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-chlorobenzoyl)-4-(phenylacetyl)piperazine and related derivatives often involves multi-step reactions, starting from basic piperazine or its derivatives. These processes may include acylation, alkylation, and coupling reactions to introduce various functional groups onto the piperazine nucleus. Techniques such as reductive amination or the use of activating agents like chloroacetyl chloride are commonly employed to achieve the desired substitutions on the piperazine ring (Dong Chuan-min, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound reveals intricate details about their geometry, bond lengths, and angles, contributing to their chemical behavior. Crystallography studies, such as those conducted by Miyata et al. (2004), offer insights into the crystalline structure, showcasing the planar nature of the amide moiety and intermolecular hydrogen bonding that may influence compound stability and reactivity (Y. Miyata et al., 2004).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, highlighting their reactivity towards nucleophilic substitutions, cyclizations, and couplings. The presence of functional groups like chlorobenzoyl and phenylacetyl allows for further chemical modifications, leading to a wide array of potential derivatives with varying biological activities and chemical properties. The work by Romagnoli et al. (2008) exemplifies how substituents on the piperazine ring can significantly affect the molecule's activity, demonstrating the compound's versatility in chemical synthesis (R. Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and applications. While specific data on this compound is scarce, related studies on piperazine derivatives offer valuable insights. For instance, the crystallization behavior and solubility can be significantly influenced by the compound's molecular structure and the presence of specific substituents (Y. Miyata et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are defined by their molecular structure. The electronic distribution within the molecule, influenced by the chlorobenzoyl and phenylacetyl groups, dictates its reactivity patterns, interaction with biological targets, and susceptibility to hydrolysis or oxidation reactions. Research like that by Romagnoli et al. (2008) helps elucidate these properties by exploring the compound's biological activity and chemical behavior in different contexts (R. Romagnoli et al., 2008).

properties

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-8-4-7-16(14-17)19(24)22-11-9-21(10-12-22)18(23)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNLSVFBOUJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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